molecular formula C16H18N4OS B2474113 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 1001519-24-9

3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2474113
CAS No.: 1001519-24-9
M. Wt: 314.41
InChI Key: BMFWPRMUJOVIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core substituted with a mercapto group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole derivative, followed by its attachment to a quinazolinone scaffold. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenated solvents and bases like potassium carbonate (K₂CO₃) are often utilized.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted pyrazoles, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core with a mercapto group and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-5-8-19-15(21)13-6-3-4-7-14(13)17-16(19)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFWPRMUJOVIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.